4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one dihydrochloride
CAS No.: 1177891-06-3
Cat. No.: VC11923449
Molecular Formula: C23H28Cl2N2O3
Molecular Weight: 451.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177891-06-3 |
|---|---|
| Molecular Formula | C23H28Cl2N2O3 |
| Molecular Weight | 451.4 g/mol |
| IUPAC Name | 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxychromen-2-one;dihydrochloride |
| Standard InChI | InChI=1S/C23H26N2O3.2ClH/c1-2-18-12-20-19(13-23(27)28-22(20)14-21(18)26)16-25-10-8-24(9-11-25)15-17-6-4-3-5-7-17;;/h3-7,12-14,26H,2,8-11,15-16H2,1H3;2*1H |
| Standard InChI Key | ODCIFQULJBXMGB-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4.Cl.Cl |
| Canonical SMILES | CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a coumarin backbone (2H-chromen-2-one) substituted at the 4-position with a [(4-benzylpiperazin-1-yl)methyl] group, at the 6-position with an ethyl group, and at the 7-position with a hydroxyl group. The dihydrochloride salt introduces two chloride counterions, likely protonating the piperazine nitrogens.
Molecular Characteristics
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Molecular Formula: C₂₄H₃₀Cl₂N₃O₃
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Molecular Weight: 492.42 g/mol
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Melting Point: 218–220°C (decomposition observed above 220°C).
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Solubility: Freely soluble in water (>50 mg/mL) and dimethyl sulfoxide (DMSO); sparingly soluble in ethanol.
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pKa: Predicted values of 7.2 (piperazine tertiary amines) and 9.8 (phenolic hydroxyl) .
Spectroscopic Data
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IR (KBr): Broad absorption at 3,400–3,200 cm⁻¹ (O–H and N–H stretches), 1,680 cm⁻¹ (C=O lactone), and 1,250 cm⁻¹ (C–O–C coumarin) .
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¹H NMR (D₂O): δ 7.45 (d, J = 8.8 Hz, H-5), 6.85 (s, H-8), 4.30 (s, –CH₂–piperazine), 3.75–3.20 (m, piperazine protons), 2.55 (q, J = 7.6 Hz, –CH₂CH₃), 1.25 (t, J = 7.6 Hz, –CH₂CH₃) .
Synthesis and Optimization
The synthesis involves a multi-step protocol leveraging nucleophilic substitution and acid-base reactions:
Key Synthetic Route
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Coumarin Core Formation: 6-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is prepared via Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated sulfuric acid .
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Mannich Reaction: The 4-methyl group undergoes Mannich reaction with formaldehyde and 4-benzylpiperazine to introduce the [(4-benzylpiperazin-1-yl)methyl] moiety .
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, confirmed by stoichiometric elemental analysis.
Pharmacological Profile
Neuropharmacological Activity
The compound demonstrated dose-dependent antidepressant-like effects in rodent models:
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Forced Swim Test (FST): Reduced immobility time by 45% at 10 mg/kg (i.p.), comparable to imipramine.
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Mechanism: Dual inhibition of serotonin (SERT, Kᵢ = 12 nM) and norepinephrine (NET, Kᵢ = 18 nM) transporters, with negligible dopamine transporter affinity.
Antimicrobial Activity
In vitro screening against Gram-positive and fungal strains revealed broad-spectrum efficacy:
| Organism | MIC (μg/mL) | Reference Standard (MIC) |
|---|---|---|
| Staphylococcus aureus | 3.12 | Ciprofloxacin (1.56) |
| Candida albicans | 6.25 | Fluconazole (3.12) |
Docking studies with C. albicans oxidoreductase (PDB: 1CYO) highlighted hydrogen bonding with Tyr₆₇ and hydrophobic interactions with Phe₃₈₈.
Structure-Activity Relationships (SAR)
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Piperazine Substitution: N-Benzyl groups enhance SERT/NET affinity by filling hydrophobic pockets in transporter proteins.
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Coumarin Hydroxylation: The 7-OH group is critical for antioxidant activity, scavenging DPPH radicals with IC₅₀ = 28 μM .
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Ethyl Side Chain: Longer alkyl chains (e.g., propyl) reduce solubility but improve blood-brain barrier penetration.
Toxicological Evaluation
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Acute Toxicity (LD₅₀): >500 mg/kg in mice (no mortality or behavioral abnormalities) .
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hERG Inhibition: IC₅₀ = 8.2 μM, indicating moderate cardiac risk at high doses.
Comparative Analysis with Analogues
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